3-fluoro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
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Overview
Description
3-fluoro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that features a fluorine atom, a pyridine ring, a piperidine ring, and a benzamide group
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits the growth or survival of the target organism, such as mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been reported to have anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The incorporation of fluorine in similar compounds has been found to significantly reduce the pka of the compounds, which has a beneficial influence on oral absorption .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that the compound may have a similar effect.
Biochemical Analysis
Biochemical Properties
The compound 3-fluoro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide may interact with various enzymes and proteins within a biochemical context. The nature of these interactions would likely depend on the specific functional groups present in the compound. For instance, the fluorine atom might form hydrogen bonds with polar amino acids in proteins, influencing the protein’s structure and function .
Cellular Effects
In a cellular context, this compound could potentially influence cell function by interacting with various cellular components. It might impact cell signaling pathways, gene expression, and cellular metabolism, although the specifics would depend on the exact nature of the compound’s interactions with cellular proteins .
Molecular Mechanism
The molecular mechanism of action for this compound would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound might change due to factors such as stability, degradation, and long-term effects on cellular function. These effects would need to be studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound would likely vary with different dosages. There could be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound might be involved in various metabolic pathways within the body. It could interact with enzymes or cofactors, and potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound would likely be transported and distributed via specific transporters or binding proteins. This could influence its localization or accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound would depend on various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Pyridine-Piperidine Intermediate: The pyridine ring is first functionalized with a piperidine moiety. This can be achieved through nucleophilic substitution reactions where a pyridine derivative reacts with a piperidine derivative under basic conditions.
Sulfonylation: The intermediate is then subjected to sulfonylation, where a sulfonyl chloride reacts with the piperidine nitrogen to form a sulfonamide linkage.
Benzamide Formation: Finally, the benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the piperidine or benzamide moieties.
Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-fluoro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyridin-3-yl)piperidin-1-yl)sulfonyl)benzamide: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
3-chloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide: Substitutes chlorine for fluorine, potentially altering its reactivity and interactions.
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide: Without the fluorine substitution, it may have different pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in 3-fluoro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a key feature that distinguishes it from similar compounds. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique and valuable molecule for research and development.
Properties
IUPAC Name |
3-fluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c24-19-7-3-5-17(15-19)23(28)26-20-9-11-21(12-10-20)31(29,30)27-14-2-1-8-22(27)18-6-4-13-25-16-18/h3-7,9-13,15-16,22H,1-2,8,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAURAVIFGKOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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